molecular formula C8H17NS B3014920 (4-(Methylthio)cyclohexyl)methanamine CAS No. 2126159-92-8

(4-(Methylthio)cyclohexyl)methanamine

Cat. No.: B3014920
CAS No.: 2126159-92-8
M. Wt: 159.29
InChI Key: UUNLXKKHYYBDHW-UHFFFAOYSA-N
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Description

“(4-(Methylthio)cyclohexyl)methanamine” is a chemical compound with a CAS Number of 2126159-92-8 . It is a liquid at room temperature .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 159.3 .

Scientific Research Applications

Herbicide Degradation

  • Research has shown that (4-(Methylthio)cyclohexyl)methanamine analogs can degrade in soil under various conditions, following first-order kinetics. The degradation rates differ based on temperature and the specific chemical structure of the analogs (Hyzak & Zimdahl, 1974).

Serotonin Receptor Agonism

  • Novel derivatives of this compound have been studied for their affinity to serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates due to their ability to preferentially stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).

Algal Growth Inhibition

  • Studies have demonstrated that certain this compound analogs inhibit the growth of various soil algae species, suggesting potential ecological impacts of these compounds (Arvik, Hyzak, & Zimdahl, 1973).

Catalysis in Organic Chemistry

  • In organic chemistry, this compound and its derivatives have been used in synthesizing various compounds. For example, N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine was used to create novel Co(II) chloride complexes, which demonstrated significant activity in polymerization processes (Choi et al., 2015).

Development of Anticonvulsant Agents

  • Schiff bases of this compound derivatives have been synthesized and evaluated for anticonvulsant activities, showing potential in the treatment of seizures (Pandey & Srivastava, 2011).

Properties

IUPAC Name

(4-methylsulfanylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNLXKKHYYBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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